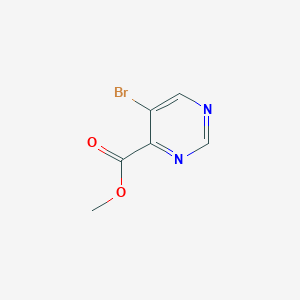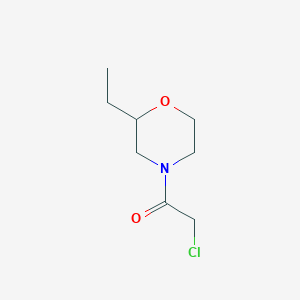
2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one, commonly referred to as 2-CEME, is an organic compound that is widely used in scientific research. It is a colorless, odorless, and slightly hygroscopic liquid that is soluble in most organic solvents and has a boiling point of 131°C (268°F). 2-CEME has numerous applications in the fields of organic synthesis and pharmaceutical research, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one's derivatives have been studied for their crystal and molecular structures using X-ray diffraction and Density Functional Theory (DFT). These analyses provide insights into the molecular geometries and interactions crucial for crystal stabilization in various compounds (Şahin, Septioğlu, Calis, & Işık, 2014).
Synthesis and Characterization
A study described an efficient method for preparing derivatives of 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one via nucleophilic substitution. This process is significant for synthesizing agricultural fungicides, highlighting the compound's role in the development of vital agricultural chemicals (Ji, Niu, Liu, Wang, & Dai, 2017).
Pharmaceutical Intermediates
Derivatives of 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one serve as key intermediates in pharmaceutical syntheses. For instance, they are used in the preparation of Ticagrelor, a medication for treating acute coronary syndromes. This showcases the compound's relevance in the pharmaceutical industry (Guo, Tang, Yang, Ni, & Zhang, 2017).
Kinetics and Mechanisms in Chemical Reactions
The kinetics and mechanisms of reactions involving 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one derivatives, like dehydrohalogenation and solvolysis, have been examined. Understanding these processes is crucial for optimizing chemical syntheses and developing new chemical reactions (Ahubelem, Altarawneh, & Dlugogorski, 2014).
Application in Material Science
The compound and its derivatives have applications in material science, such as in the fabrication of electrooptic films. Research in this area focuses on the influence of molecular architecture on film microstructure and nonlinear optical response, which is essential for developing new materials for technological applications (Facchetti, Beverina, van der Boom, & Marks, 2006).
Propiedades
IUPAC Name |
2-chloro-1-(2-ethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-7-6-10(3-4-12-7)8(11)5-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDPRNAEJRKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
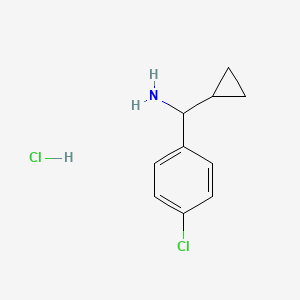
![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

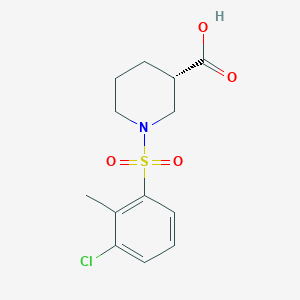
![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)
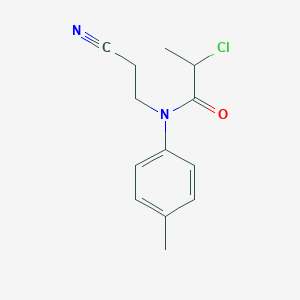
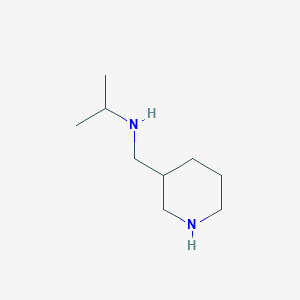
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
